2-(Azetidin-3-yl)-6-isopropyl-1,2,6-thiadiazinane 1,1-dioxide

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-6-propan-2-yl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2S/c1-8(2)11-4-3-5-12(15(11,13)14)9-6-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYINMMWADFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCN(S1(=O)=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Azetidin-3-yl)-6-isopropyl-1,2,6-thiadiazinane 1,1-dioxide is part of the thiadiazine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

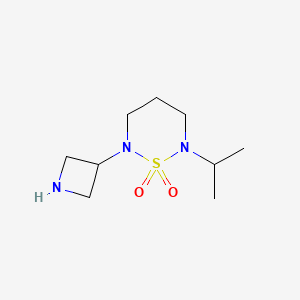

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazine ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like aldose reductase, which is crucial in glucose metabolism. This inhibition can lead to therapeutic effects in conditions like diabetes.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate apoptosis in cancer cells. For instance, it has been noted to activate pathways leading to programmed cell death in certain cancer cell lines .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the thiadiazine class:

- Anticancer Activity : A study evaluated various thiadiazine derivatives against the HeLa cell line and found significant anticancer properties attributed to specific structural modifications .

- Anti-inflammatory Effects : Research involving carrageenan-induced paw edema in rats demonstrated that compounds similar to this compound showed comparable effectiveness to standard anti-inflammatory drugs like piroxicam .

- Biochemical Pathways : The interaction with aldose reductase was highlighted as a significant pathway through which this compound exerts its effects on glucose metabolism and diabetic complications.

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain : The 1,2,6-thiadiazinane core in the target compound is a six-membered ring, which typically exhibits lower ring strain compared to the five-membered 1,2,5-thiadiazolidine (CAS 654073-32-2). This difference may influence conformational flexibility and metabolic stability .

The azetidin-3-yl group introduces a rigid, strained four-membered ring, which may affect binding affinity in biological targets through steric and electronic effects .

Sulfone Group : The 1,1-dioxide moiety is common across these compounds, contributing to polarity and hydrogen-bonding capacity, which are critical for solubility and target engagement.

Research Implications and Data Gaps

While structural comparisons provide insights, detailed experimental data—such as solubility, melting points, or pharmacological profiles—are absent in the provided evidence. Further studies should prioritize:

- Physicochemical Characterization : Comparative analysis of logP, aqueous solubility, and thermal stability.

- Biological Screening : Evaluation against targets like proteases or kinases, where sulfone-containing heterocycles are often active.

- Synthetic Optimization : Exploration of catalysts or conditions to improve yields for the target compound’s complex substitution pattern.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Azetidin-3-yl)-6-isopropyl-1,2,6-thiadiazinane 1,1-dioxide generally involves:

- Construction of the thiadiazinane 1,1-dioxide core through cyclization of suitable diamine precursors with sulfur-based reagents (e.g., sulfamide or sulfur diimide).

- Introduction of the azetidin-3-yl substituent via alkylation or ring expansion strategies.

- Installation of the isopropyl group on the thiadiazinane ring through selective alkylation or substitution.

- Oxidation to the 1,1-dioxide (sulfone) state to stabilize the thiadiazinane ring.

Preparation of the Thiadiazinane 1,1-dioxide Core

- Diamines: N-methylethylenediamine or related diamines serve as starting materials.

- Sulfur Sources: Sulfamide or sulfur diimide are commonly used to introduce the sulfonyl groups.

- Solvents: Pyridine is frequently employed as a solvent and base.

- Temperature: Reactions typically occur at elevated temperatures (100–120°C) under reflux or inert atmosphere.

- Reaction Time: Ranges from 3 to 24 hours depending on conditions.

| Yield (%) | Reaction Conditions | Experimental Details |

|---|---|---|

| 28% | Pyridine, sulfamide, 120°C, 16 h | N-methylethylenediamine (1.2 g) in pyridine (20 mL) with sulfamide (1.867 g), heated 16 h, workup with EtOAc. |

| 52.3% | Pyridine, sulfur diimide, reflux, 3 h | N-methylethylenediamine (1.5 g) and sulfur diimide (2.0 g) in pyridine (20 mL), refluxed 3 h, chromatographic purification. |

| 16% | 1,4-Dioxane, sulfamide, reflux, 20 h | Dropwise addition of diamine to sulfamide in dioxane, reflux 18 h, flash chromatography purification. |

| 68.7% | N-methyl-acetamide, sodium hydride, room temperature | Alkylation step following core formation, extraction and crystallization to yield a pale orange solid. |

These data illustrate that the core thiadiazinane 1,1-dioxide can be synthesized with moderate yields by reacting diamines with sulfamide or sulfur diimide in pyridine or other polar solvents under heating conditions.

Installation of the Isopropyl Group

The isopropyl substituent on the thiadiazinane ring is typically introduced by:

- Alkylation reactions using isopropyl halides or sulfonates in the presence of bases such as potassium carbonate or cesium carbonate.

- Palladium-catalyzed coupling reactions under inert atmosphere in solvents like 1,4-dioxane at moderate temperatures (80°C).

| Yield (%) | Reaction Conditions | Experimental Details |

|---|---|---|

| 61% | Cs2CO3, Pd catalyst, 1,4-dioxane, 80°C, 6 h | Coupling of thiadiazinane intermediate with isopropyl electrophile under nitrogen, purified by chromatography. |

This method allows selective alkylation while preserving the sulfone groups.

Oxidation to 1,1-Dioxide (Sulfone)

The oxidation state of sulfur in the thiadiazinane ring is critical for stability and biological activity.

- Oxidation is often achieved in situ during the cyclization with sulfamide or sulfur diimide.

- Alternatively, post-cyclization oxidation may be performed using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to convert sulfides to sulfones.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Cyclization with sulfamide | Pyridine, 100–120°C, 16–24 h | 16–52 | Forms thiadiazinane 1,1-dioxide core |

| Alkylation with azetidinyl | Protected azetidinones, bases, RT–50°C | 40–70 (reported) | Introduction of azetidin-3-yl substituent |

| Isopropyl group installation | Cs2CO3, Pd catalyst, 1,4-dioxane, 80°C | ~61 | Selective alkylation on thiadiazinane ring |

| Oxidation to sulfone | Sulfamide or oxidants (H2O2, mCPBA) | - | Ensures 1,1-dioxide (sulfone) formation |

Detailed Research Findings and Notes

- The choice of solvent and base significantly affects yields; pyridine and dimethylformamide are preferred for cyclization and alkylation steps.

- Inert atmosphere (nitrogen) is often required during palladium-catalyzed coupling to prevent oxidation of sensitive intermediates.

- Reaction times vary from a few hours to overnight depending on temperature and reagents.

- Purification typically involves extraction, drying over MgSO4 or Na2SO4, and chromatographic techniques such as flash chromatography or MPLC.

- NMR and LC-MS data confirm the structure and purity of intermediates and final compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Azetidin-3-yl)-6-isopropyl-1,2,6-thiadiazinane 1,1-dioxide?

- Methodology : Synthesis typically involves multi-step heterocyclic chemistry. For example:

Azetidine ring formation : Use Schiff base intermediates derived from biphenyl diamine precursors, followed by cyclization (analogous to methods in ) .

Thiadiazinane ring assembly : React azetidine intermediates with isopropyl-substituted thiadiazinane precursors under controlled pH (e.g., acidic or basic conditions).

Oxidation : Sulfur oxidation to achieve the 1,1-dioxide moiety using oxidizing agents like m-CPBA or hydrogen peroxide .

- Key considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF vs. THF) to minimize side reactions.

Q. How should researchers characterize the compound’s structural integrity?

- Analytical techniques :

- NMR spectroscopy : Use - and -NMR to confirm the azetidine and thiadiazinane ring systems. Look for characteristic shifts (e.g., azetidine protons at δ 3.0–4.0 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve stereochemistry and confirm the 1,1-dioxide configuration .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation :

- Use PPE (gloves, goggles) due to potential irritancy of azetidine derivatives .

- Store in airtight containers under inert gas (N) to prevent oxidation or hydrolysis.

- Emergency procedures: Follow guidelines for azetidine-3-carboxylic acid analogs, including immediate decontamination with water and neutral pH buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

- Methodology :

Substituent variation : Modify the isopropyl group (e.g., replace with cyclopropyl or tert-butyl) to assess steric/electronic effects on target binding.

Functional group addition : Introduce electron-withdrawing groups (e.g., nitro) to the thiadiazinane ring to enhance metabolic stability .

Assay design : Test derivatives against relevant biological targets (e.g., enzymes or receptors) using dose-response curves (IC/EC) and molecular docking simulations.

Q. What computational strategies predict the compound’s reactivity and stability?

- Approaches :

- DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., sulfur oxidation energetics) and predict intermediates.

- Molecular dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to guide synthetic conditions .

- Validation : Cross-reference computational data with experimental results (e.g., NMR kinetics) to refine models.

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Case study : If X-ray data shows disordered isopropyl groups:

Refinement strategies : Apply SHELXL’s PART and SIMU instructions to model disorder .

Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K.

Validation tools : Use PLATON’s ADDSYM to check for missed symmetry elements.

Q. What are the challenges in scaling up synthesis without compromising purity?

- Process optimization :

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield (>80%).

- By-product analysis : Use LC-MS to identify and quantify impurities (e.g., over-oxidized sulfur species).

- Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/HO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.